Cerestat (also known as Aptiganel Hydrochloride or CNS 1102) is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with the receptor []. NMDA receptors play a crucial role in excitatory neurotransmission in the central nervous system.
Cerestat acts by blocking the flow of ions through the NMDA receptor channel when the receptor is in an open state [, ]. This mechanism distinguishes it from competitive antagonists, which bind directly to the glutamate recognition site on the NMDA receptor.
Cerestat has been investigated extensively as a potential neuroprotective agent in various preclinical and clinical studies involving conditions such as stroke, traumatic brain injury, and spinal cord injury [, , , ].
Cerestat exerts its neuroprotective effects by blocking the NMDA receptor ion channel in a noncompetitive manner [, ].
Noncompetitive Antagonism: Unlike competitive antagonists that directly compete with glutamate for binding sites, Cerestat binds to a distinct site on the NMDA receptor complex, allosterically modulating channel function [, ].
Open Channel Block: Cerestat preferentially binds to and blocks the NMDA receptor channel when it is in an open state, meaning when glutamate has already bound to the receptor and initiated channel opening [, , ]. This characteristic contributes to its potential for neuroprotection by primarily targeting excessively activated NMDA receptors, which are implicated in excitotoxic neuronal damage.
Stroke: Preclinical and clinical studies have investigated Cerestat's efficacy in reducing infarct size and improving functional outcomes following ischemic stroke [, , , ].
Traumatic Brain Injury: Studies in animal models of traumatic brain injury, such as controlled cortical impact, have shown that Cerestat can reduce contusion volume, hemispheric swelling, and improve certain physiological parameters [, ].
Spinal Cord Injury: Research in rat models of spinal cord injury has indicated that Cerestat might contribute to functional recovery and reduce tissue damage, suggesting its potential as a therapeutic intervention in spinal cord trauma [].
Retinal Ischemia: Although limited, some research suggests Cerestat might offer neuroprotection in animal models of retinal ischemia [, ].
Interaction with Nicotinic Acetylcholine Receptors: Interestingly, studies have also shown that Cerestat can inhibit human α7 nicotinic acetylcholine receptors, indicating potential off-target effects that require consideration when interpreting experimental results [, , ].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: